molecular formula C10H16N2 B6228219 2-methyl-2-(pyridin-4-yl)butan-1-amine CAS No. 1506462-48-1

2-methyl-2-(pyridin-4-yl)butan-1-amine

Cat. No.: B6228219
CAS No.: 1506462-48-1
M. Wt: 164.25 g/mol
InChI Key: ISOHTTPMGOAWFY-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyridin-4-yl)butan-1-amine is a branched aliphatic amine featuring a pyridine ring at the 2-position of a butan-1-amine backbone. Its synthesis likely involves reductive amination or nucleophilic substitution strategies, as inferred from related compounds in the evidence (e.g., tert-butyl-protected intermediates in and hydrochloride salts in ).

Properties

CAS No.

1506462-48-1

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-methyl-2-pyridin-4-ylbutan-1-amine

InChI

InChI=1S/C10H16N2/c1-3-10(2,8-11)9-4-6-12-7-5-9/h4-7H,3,8,11H2,1-2H3

InChI Key

ISOHTTPMGOAWFY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C1=CC=NC=C1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(pyridin-4-yl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with 2-methylbutan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(pyridin-4-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

2-Methyl-2-(pyridin-4-yl)butan-1-amine serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds. Its structural properties allow for modifications that can lead to diverse chemical entities.

Biology

In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. It acts as a probe in molecular biology studies, facilitating the investigation of various biological pathways and interactions.

Medicine

The compound is explored for its therapeutic properties:

  • Drug Development: It is being studied as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of treatments for neglected tropical diseases like human African trypanosomiasis. Studies have indicated its potential efficacy against Trypanosoma brucei, the causative agent of the disease .

Anti-Tubercular Activity

Recent studies have highlighted the application of 2-methyl-2-(pyridin-4-yl)butan-1-amine derivatives in designing novel anti-tubercular agents. Compounds derived from this scaffold exhibited significant activity against Mycobacterium tuberculosis, with IC₅₀ values ranging from 1.35 to 2.18 μM .

CompoundIC₅₀ (μM)Activity
Compound A1.35Significant
Compound B2.18Moderate

Pharmacophore Identification

A comprehensive study on pharmacophore identification utilized cheminformatics to analyze structure–activity relationships (SAR). The findings indicated that modifications to the pyridine ring could enhance biological activity against specific targets .

Mechanism of Action

The mechanism of action of 2-methyl-2-(pyridin-4-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methyl-1-(2-phenylcyclopropyl)butan-1-amine (Hydrochloride Salt)

  • Structure : Features a cyclopropane ring and phenyl group instead of pyridine.
  • The phenyl group increases hydrophobicity compared to pyridine.
  • Applications : Similar amines are often explored as CNS agents due to their ability to cross the blood-brain barrier .

2-Phenyl-1-(pyridin-4-yl)ethan-1-amine (Dihydrochloride Salt)

  • Structure : Ethylamine backbone with phenyl and pyridyl groups at adjacent positions.
  • The dihydrochloride salt enhances water solubility, a critical factor for bioavailability .

(2R)-2-Methyl-2-(morpholin-4-yl)butan-1-amine

  • Structure : Replaces pyridine with a morpholine ring (oxygen-containing heterocycle).
  • Properties : Morpholine improves solubility in polar solvents due to its oxygen atom. The chiral center (R-configuration) may influence enantioselective interactions, as seen in asymmetric catalysis or receptor binding .

4-(2-Pyridin-4-yl-1H-indol-3-yl)butan-1-amine

  • Structure : Incorporates an indole ring fused to pyridine.
  • However, the extended conjugation could reduce metabolic stability compared to the target compound. Safety data indicate industrial use restrictions due to unspecified hazards .

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-amine

  • Structure : Tetrahydro-pyran substituent instead of pyridine.
  • Properties : The oxygen in pyran increases polarity, while the tetrahedral geometry of the ring may reduce planarity-dependent interactions. Molar mass (171.28 g/mol) is lower than the target compound, suggesting differences in packing efficiency and melting points .

Physicochemical and Functional Comparisons

Compound Key Substituent Molecular Weight (g/mol) Solubility Notable Features
2-Methyl-2-(pyridin-4-yl)butan-1-amine Pyridin-4-yl ~178 (estimated) Moderate in polar solvents Aromatic H-bond acceptor, steric hindrance
2-Phenyl-1-(pyridin-4-yl)ethan-1-amine Phenyl, pyridin-4-yl 185 (base) Low (improved as salt) Planar aromaticity, dual binding motifs
(2R)-2-Methyl-2-(morpholin-4-yl)butan-1-amine Morpholin-4-yl 171.28 High in polar solvents Chirality, oxygen-mediated solubility
4-(2-Pyridin-4-yl-1H-indol-3-yl)butan-1-amine Indole-pyridine fusion ~265 (estimated) Low (hydrophobic) Fluorescence, industrial restrictions

Biological Activity

2-Methyl-2-(pyridin-4-yl)butan-1-amine is a compound of growing interest in medicinal chemistry and biological research due to its diverse applications and potential therapeutic properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Molecular Formula: C₉H₁₂N₂

Molecular Weight: Approximately 148.20 g/mol

The compound features a butan-1-amine chain with a pyridine ring at the 4-position, which contributes to its unique biological properties. Its structure allows for various chemical modifications that can enhance its activity and selectivity.

The biological activity of 2-methyl-2-(pyridin-4-yl)butan-1-amine primarily involves its interaction with specific molecular targets, acting as a ligand that can bind to receptors or enzymes. This interaction can modulate various biological pathways, leading to effects such as:

  • Inhibition or activation of specific enzymes.
  • Influence on neurotransmitter systems , potentially affecting mood regulation and cognitive functions.

The exact mechanisms depend on the context of use and the specific targets involved in the biological assays conducted.

1. Neuropharmacological Effects

Research indicates that this compound may have significant effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders. It has been studied for its ability to influence pathways related to mood and cognition, making it a candidate for further neuropharmacological studies.

2. Anticancer Activity

Table 1 summarizes findings related to the anticancer potential of 2-methyl-2-(pyridin-4-yl)butan-1-amine and related compounds.

Compound Cell Line IC₅₀ (µM) Mechanism
2-Methyl-2-(pyridin-4-yl)butan-1-aminesMCF-7 (breast cancer)0.65Induces apoptosis
Related compound AU-937 (leukemia)0.48Cell cycle arrest
Related compound BHCT-116 (colon cancer)0.78Apoptosis via caspase activation

Studies have shown that certain derivatives exhibit cytotoxic activity comparable to established chemotherapeutics like doxorubicin, indicating their potential as anticancer agents .

3. Antimicrobial Activity

Preliminary studies suggest that 2-methyl-2-(pyridin-4-yl)butan-1-amine may possess antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate promising activity against various strains, warranting further investigation into its applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Studies: A study investigated the effects of pyridine derivatives on neurotransmitter systems, revealing significant impacts on serotonin and dopamine pathways, which are crucial for mood regulation.
  • Anticancer Research: In vitro assays demonstrated that derivatives of 2-methyl-2-(pyridin-4-yl)butan-1-amines exhibited potent cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Evaluations: The compound was tested against common bacterial strains, showing effective inhibition at low concentrations, highlighting its potential as an antimicrobial agent .

Q & A

Q. What synthetic strategies are recommended for preparing 2-methyl-2-(pyridin-4-yl)butan-1-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of structurally related amines, such as 4-([2,2':6',2''-terpyridin]-4'-yloxy)butan-1-amine, involves multi-step reactions starting with functionalized pyridine derivatives. Key steps include nucleophilic substitution, reductive amination, or condensation reactions. For example, amine synthesis often employs palladium-catalyzed coupling or Grignard reactions to introduce alkyl chains. Optimization involves:

  • Temperature control : Lower temperatures (0–5°C) to minimize side reactions during pyridine alkylation.
  • Catalyst selection : Palladium or nickel catalysts for C–N bond formation.
  • Purification : Column chromatography or recrystallization to isolate the amine product .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 2-methyl-2-(pyridin-4-yl)butan-1-amine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm the pyridine ring substitution pattern and alkyl chain connectivity. The amine proton (NH2_2) may appear as a broad singlet (~1.5–2.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Peaks at ~3300 cm1^{-1} (N–H stretch) and ~1600 cm1^{-1} (C=N/C=C aromatic vibrations).
  • HPLC/UPLC : For purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How do the physicochemical properties (e.g., solubility, pKa) of 2-methyl-2-(pyridin-4-yl)butan-1-amine influence its experimental handling?

Methodological Answer:

  • Solubility : The compound is likely polar due to the pyridine and amine groups, favoring solubility in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous solutions.
  • pKa : The pyridine nitrogen (pKa ~3–5) and primary amine (pKa ~9–11) dictate pH-dependent solubility. Protonation at low pH enhances water solubility.
  • Stability : Store under inert atmosphere (N2_2) at –20°C to prevent oxidation or hygroscopic degradation .

Advanced Research Questions

Q. What computational modeling challenges arise when predicting the phase behavior of 2-methyl-2-(pyridin-4-yl)butan-1-amine in mixtures?

Methodological Answer: Current models like PCP-SAFT struggle with amines due to asymmetric hydrogen-bonding interactions. For example, the pentan-2-one/butan-1-amine system shows discrepancies in predicting double azeotropes. To address this:

  • Parameter refinement : Incorporate quantum mechanical calculations for amine-specific donor-acceptor asymmetry.
  • Validation : Compare predictions with experimental vapor-liquid equilibrium (VLE) data.
  • Hybrid approaches : Combine PCP-SAFT with machine learning for improved accuracy .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NH2_22​ peak splitting in NMR)?

Methodological Answer: Unexpected splitting may arise from:

  • Conformational dynamics : Restricted rotation of the pyridine ring or amine group. Use variable-temperature NMR to observe coalescence.
  • Impurity interference : Cross-validate with LC-MS or 2D NMR (e.g., HSQC, COSY) to distinguish artifacts.
  • Tautomerism : Investigate pH-dependent spectral changes (e.g., protonation at pyridine N) .

Q. What strategies are effective for studying the interaction of 2-methyl-2-(pyridin-4-yl)butan-1-amine with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking simulations : Use PyMOL or AutoDock to model binding modes with target proteins (e.g., kinases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamics.
  • Fluorescence quenching : Monitor changes in tryptophan emission upon ligand binding.
  • Mutagenesis : Validate predicted binding residues (e.g., alanine scanning) .

Q. How can researchers design experiments to probe the compound’s reactivity in catalytic systems (e.g., as a ligand)?

Methodological Answer:

  • Coordination studies : Use UV-Vis titration with metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}) to identify charge-transfer bands.
  • Catalytic screening : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying conditions (solvent, base).
  • X-ray crystallography : Solve structures of metal-amine complexes to confirm binding geometry .

Q. What analytical workflows are recommended for detecting degradation products during stability studies?

Methodological Answer:

  • Forced degradation : Expose the compound to heat, light, or oxidative stress (H2_2O2_2).
  • LC-MS/MS : Identify degradation products via fragmentation patterns and accurate mass.
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

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